molecular formula C9H8ClNO3 B13986408 Methyl 2-[chloro(hydroxyimino)methyl]benzoate CAS No. 69053-95-8

Methyl 2-[chloro(hydroxyimino)methyl]benzoate

Cat. No.: B13986408
CAS No.: 69053-95-8
M. Wt: 213.62 g/mol
InChI Key: OAVFPAKMUWUIPW-UHFFFAOYSA-N
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Description

Methyl 2-[chloro(hydroxyimino)methyl]benzoate is an organic compound with the molecular formula C9H8ClNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[chloro(hydroxyimino)methyl]benzoate typically involves the reaction of methyl benzoate with chlorinating agents and hydroxylamine derivatives. One common method includes the use of thionyl chloride (SOCl2) to chlorinate methyl benzoate, followed by the reaction with hydroxylamine hydrochloride (NH2OH·HCl) under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[chloro(hydroxyimino)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 2-[chloro(hydroxyimino)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of Methyl 2-[chloro(hydroxyimino)methyl]benzoate involves its interaction with specific molecular targets. The chloro and hydroxyimino groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activities or the disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-2-(hydroxyimino)acetate: Similar in structure but differs in the position of the chloro and hydroxyimino groups.

    Methyl 4-[(Z)-chloro(hydroxyimino)methyl]benzoate: Another isomer with the chloro and hydroxyimino groups in different positions on the benzene ring

Uniqueness

Methyl 2-[chloro(hydroxyimino)methyl]benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields .

Properties

CAS No.

69053-95-8

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 2-(C-chloro-N-hydroxycarbonimidoyl)benzoate

InChI

InChI=1S/C9H8ClNO3/c1-14-9(12)7-5-3-2-4-6(7)8(10)11-13/h2-5,13H,1H3

InChI Key

OAVFPAKMUWUIPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=NO)Cl

Origin of Product

United States

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